Europium Nitrate Hexahydrate

Übersicht

Beschreibung

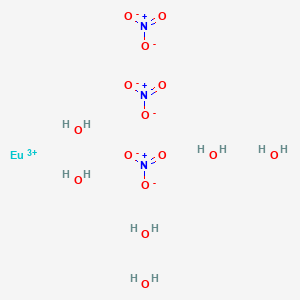

Europium nitrate hexahydrate is an inorganic compound with the chemical formula Eu(NO₃)₃·6H₂O. It is a common salt that forms colorless, hygroscopic crystals. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Europium nitrate hexahydrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid (HNO₃). The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Eu(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then crystallized to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of europium(III) oxide with nitric acid, followed by crystallization and drying processes. The purity and yield of the product are optimized through careful control of reaction conditions, including temperature, concentration, and pH levels .

Analyse Chemischer Reaktionen

Types of Reactions: Europium nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Europium can exist in multiple oxidation states, primarily +2 and +3.

Complexation: this compound reacts with anions and other Lewis bases to form coordination complexes.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize europium(II) to europium(III).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce europium(III) to europium(II).

Complexation: Ligands such as 1,3,5-trimesic acid and other organic acids are commonly used to form coordination complexes with this compound.

Major Products Formed:

Oxidation and Reduction: The major products include europium(II) and europium(III) compounds.

Complexation: Various europium coordination complexes are formed, which have applications in materials science and catalysis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : Eu(NO₃)₃·6H₂O

- Molecular Weight : 446.066 g/mol

- Appearance : Colorless crystalline solid

- Solubility : Highly soluble in water

- Melting Point : 85°C

Materials Science

Catalysis and Synthesis of Nanomaterials

Europium nitrate hexahydrate acts as a catalyst in various chemical reactions and is a precursor for the synthesis of advanced materials, including light-emitting nanomaterials. Its ability to form europium oxide upon thermal decomposition makes it valuable for producing luminescent materials used in phosphors for display technologies.

Case Study: Synthesis of Europium Tungstate Nanocomposites

Research has demonstrated that this compound can be utilized to synthesize europium tungstate (Eu₂(WO₄)₃) nanocomposites through hydrothermal methods. These composites exhibit photocatalytic properties, making them suitable for environmental remediation applications, such as degrading organic pollutants under UV light exposure .

Pharmaceuticals and Biomedicine

Drug Delivery Systems

The solubility and biocompatibility of europium compounds, including this compound, make them suitable for drug delivery systems. They can be incorporated into polymer matrices to enhance the release profiles of therapeutic agents.

Case Study: In Vivo Toxicity Studies

A study investigating the toxicity of europium hydroxide nanorods administered to mice indicated that these compounds exhibited low toxicity levels at controlled doses. The findings suggest potential applications in targeted drug delivery systems for treating ischemic diseases, leveraging their fluorescent properties for imaging and tracking within biological systems .

Luminescent Materials

Fluorescent Lighting and Displays

Europium compounds are well-known for their luminescent properties, particularly in producing red light in phosphors used in fluorescent lamps and LED displays. This compound serves as a precursor for synthesizing these phosphors.

Case Study: Energy-Efficient Lighting Solutions

In energy-efficient fluorescent lighting systems, europium plays a crucial role by providing necessary red emissions when doped into host matrices like yttrium oxide (Y₂O₃). The incorporation of this compound facilitates the production of high-quality phosphors that improve the color rendering index (CRI) of lighting solutions .

Analytical Chemistry

Spectroscopic Applications

Due to its unique electronic structure, this compound is used in various spectroscopic techniques, including luminescence spectroscopy. It serves as a standard reference material for calibrating instruments due to its well-defined emission spectra.

Environmental Applications

Nitrate Compounds in Remediation Technologies

As a nitrate compound, this compound can be employed in environmental remediation processes. Its oxidizing properties allow it to participate in reactions that degrade hazardous substances.

Summary Table of Applications

Wirkmechanismus

The mechanism by which europium nitrate hexahydrate exerts its effects is primarily through its luminescent properties. When excited by ultraviolet light, europium ions emit light in the visible spectrum, making them useful in optoelectronic devices and fluorescent probes.

Vergleich Mit ähnlichen Verbindungen

- Europium(III) chloride (EuCl₃)

- Europium(III) acetate (Eu(CH₃COO)₃)

- Europium(III) sulfate (Eu₂(SO₄)₃)

Comparison: Europium nitrate hexahydrate is unique due to its high solubility in water and its ability to form stable coordination complexes. Compared to europium(III) chloride and europium(III) acetate, this compound is more commonly used in the synthesis of luminescent materials and coordination polymers. Its hygroscopic nature and ease of handling make it a preferred choice in various applications .

Biologische Aktivität

Europium nitrate hexahydrate (Eu(NO₃)₃·6H₂O) is an inorganic compound that has garnered interest in various fields, particularly in biomedicine due to its unique properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

This compound is typically synthesized by dissolving europium(III) oxide in nitric acid. The resulting compound forms colorless, hygroscopic crystals that are soluble in water. The thermal properties of this compound reveal that it undergoes a complex step-wise decomposition process upon heating, ultimately transforming into europium oxide after the loss of water and nitric acid .

Biological Applications

Recent studies have highlighted the potential biological activities of europium-containing compounds, including this compound. The following sections detail the observed biological effects:

1. Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study involving A549 lung cancer cells indicated that the compound could reduce cell viability in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and disruption of cellular homeostasis .

2. Osteogenic Properties

Europium ions have been shown to enhance osteogenic differentiation in mesenchymal stem cells. In vitro studies indicated that europium-doped biomaterials promote the secretion of osteogenesis-related proteins, suggesting potential applications in bone regeneration therapies .

3. Angiogenic Effects

The angiogenic properties of europium compounds have been explored through various assays. For instance, europium hydroxide nanoparticles were found to significantly enhance vascular germination in chick embryos, indicating their potential as angiogenic agents for tissue engineering applications .

Case Study 1: Cell Viability Assay

A study assessed the impact of this compound on A549 lung cancer cells at varying concentrations. The results showed a significant decrease in cell viability at higher concentrations, supporting its potential as an anticancer agent.

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This table illustrates the correlation between concentration and cell viability, emphasizing the compound's cytotoxic effects .

Case Study 2: Osteogenic Differentiation

In another study involving europium-doped calcium polyphosphate, researchers observed enhanced osteogenic differentiation in MC3T3-E1 cells. The following data summarizes the findings:

| Experimental Group | Osteogenic Marker (ALP) | Control Group |

|---|---|---|

| EuCCP (5% Eu) | Increased | Normal levels |

| Blank Control | Baseline levels | Normal levels |

The results indicate that europium doping significantly enhances osteogenic activity compared to controls .

The biological activities associated with this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Europium ions can induce oxidative stress in cells, leading to apoptosis.

- Modulation of Signaling Pathways : Europium compounds may interact with cellular signaling pathways involved in cell proliferation and differentiation.

- Biocompatibility : The low toxicity and good biocompatibility of europium make it suitable for biomedical applications.

Eigenschaften

IUPAC Name |

europium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYYCWKSSSCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143131 | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-53-5 | |

| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.